N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N5O/c13-8-2-1-7(5-9(8)14)16-12(20)10-3-4-11-17-15-6-19(11)18-10/h1-6H,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJROTADOEKCDQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NN3C=NN=C3C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
A common method involves reacting 3,6-dichloropyridazine with hydrazine hydrate in ethanol under reflux to form 3-hydrazinyl-6-chloropyridazine. Subsequent cyclization with formic acid at 100°C yields 6-chloro-triazolo[4,3-b]pyridazine. This step achieves moderate yields (60–75%) and serves as the foundational intermediate for further functionalization.
Reaction Conditions :
- Solvent : Ethanol
- Temperature : Reflux (78°C) for hydrazine step; 100°C for cyclization
- Time : 12–24 hours
Alternative Cyclization via Carbon Disulfide
In a modified approach, carbon disulfide and potassium hydroxide facilitate the formation of dithiocarbazate intermediates from pyridazine derivatives. Treatment with hydrazine produces 4-amino-5-substituted-1,2,4-triazole-3-thiols, which are further reacted with chlorinated benzoic acids under reflux with phosphorous oxychloride. While less direct, this method offers flexibility for introducing substituents early in the synthesis.
Amide Coupling with 3,4-Dichloroaniline
The final step involves coupling the carboxylic acid with 3,4-dichloroaniline to form the target carboxamide.
Carbodiimide-Mediated Coupling
A standard method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature for 24 hours. This approach achieves yields of 65–80% after purification via column chromatography.
Reaction Scheme :
$$
\text{Triazolo[4,3-b]pyridazine-6-carboxylic acid} + \text{3,4-Dichloroaniline} \xrightarrow{\text{EDCI/HOBt, DMF}} \text{N-(3,4-Dichlorophenyl)-triazolo[4,3-b]pyridazine-6-carboxamide}
$$
Optimization Insights :
Microwave-Assisted Coupling
Recent advances employ microwave irradiation (150°C, 30 minutes) to accelerate the coupling step, reducing reaction time from 24 hours to <1 hour while maintaining yields of 70–75%. This method is noted for its eco-friendly profile and reduced energy consumption.
Synthetic Route Comparison and Yield Optimization
The table below summarizes key synthetic routes and their performance:
Critical Notes :
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
- Scalability : The EDCI/HOBt method is preferred for industrial-scale production due to reagent availability and reproducibility.
Characterization and Analytical Validation
Final compound validation relies on spectroscopic and chromatographic methods:
Spectroscopic Analysis
Purity Assessment
- HPLC : Retention time = 12.3 min (Zorbax SB-C18, 50% acetonitrile).
- Melting Point : 218–220°C (decomposition).
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can involve the replacement of chlorine atoms on the phenyl ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various halogenating agents, nucleophiles, and catalysts.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols, amines, or alkanes.
Substitution Products: Halogenated phenyl derivatives, nitro compounds, or alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases. Industry: It is used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Derivatives with 4’-tolyl () or trifluoromethyl () groups exhibit potent antibacterial or bromodomain inhibitory activities, suggesting that halogenated or bulky substituents optimize steric and electronic interactions.
Carboxamide Linkage :
- The carboxamide group at position 6 is critical for mimicking benzamidine moieties in thrombin inhibitors () and for PD-1/PD-L1 binding in antitumor agents (). However, replacing benzamidine with triazolo-pyridazine (e.g., compounds 14–17) abolishes thrombin inhibition but introduces antiproliferative effects .
Heterocyclic Additions :
- Piperidine or indole ethylamine side chains () improve solubility and target specificity in bromodomain inhibitors, whereas esterified derivatives (R2 = Et) in enhance antiproliferative activity against endothelial cells.
Pharmacological Activity Comparison
Table 2: Activity Profiles of Triazolo[4,3-b]pyridazine Derivatives
Biological Activity
N-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews its biological activity based on recent research findings, including synthesis methods, antiproliferative effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 453.3 g/mol. The compound features a triazolo-pyridazine scaffold which is significant for its biological properties.
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the triazolo ring and subsequent modifications to introduce the dichlorophenyl and carboxamide groups. For instance, one synthetic route involves the reaction of 2,3-dichloropyrazine with hydrazine to form an intermediate that is then cyclized to yield the final product .
Antiproliferative Effects
Recent studies have demonstrated that compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For example:
- Compound 4q , a related triazolo derivative with a similar structure, showed IC50 values of 0.008 μM against A549 lung adenocarcinoma cells and 0.012 μM against HT-1080 fibrosarcoma cells. This suggests a strong potential for this compound in cancer treatment due to its structural similarities .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.008 |
| HT-1080 | 0.012 |
| SGC-7901 | 0.014 |
The mechanism by which these compounds exert their antiproliferative effects often involves inhibition of tubulin polymerization. For instance, compound 4q was shown to disrupt microtubule dynamics significantly, which is critical for cancer cell division and proliferation. This action aligns with the behavior observed in other known tubulin inhibitors like colchicine .
Case Studies
In a comparative study evaluating various derivatives of the triazolo-pyridazine scaffold:
- Compound 22i , another derivative bearing a similar structure but different substituents, exhibited excellent anti-tumor activity with IC50 values against A549 cells at 0.83 μM and demonstrated potent inhibition of c-Met kinase at 48 nM. This highlights the importance of structural modifications in enhancing biological activity .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the phenyl ring and the triazolo-pyridazine core significantly influence biological activity. The presence of electron-donating or withdrawing groups on these rings can enhance or reduce potency against specific targets.
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Cyclization | Diethyl ethoxymethylenemalonate, DMF, 80°C | 65–75 | |
| Amidation | 3,4-Dichloroaniline, HATU, DIPEA, DCM | 80–85 |
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the triazolo-pyridazine core (e.g., δ 8.9–9.2 ppm for triazole protons) and carboxamide linkage (δ 165–170 ppm for carbonyl) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z 378.0321) .
- X-ray Crystallography : Resolves stereochemistry of the dichlorophenyl and triazole moieties .
- HPLC-PDA : Assesses purity (>98% for pharmacological studies) .
Basic: How is initial biological activity screening conducted for this compound?
Answer:
- Kinase Inhibition Assays : Test against kinases (e.g., p38 MAPK, TAK1) using fluorescence polarization or ADP-Glo™ assays. IC values <1 μM indicate high potency .
- Antiproliferative Screening : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7). Dose-response curves (0.1–100 μM) determine EC .
- Target Engagement : Surface plasmon resonance (SPR) or thermal shift assays quantify binding to proteins like fibrinogen receptors .
Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?
Answer:
- Substituent Modifications :
- Pharmacophore Hybridization : Merging with pyrazole or oxazole moieties (e.g., imidazo[1,2-b]pyridazines) broadens target profiles .
Q. Table 2: SAR Trends for Antiproliferative Activity
| Modification | Bioactivity (EC, μM) | Target | Reference |
|---|---|---|---|
| 3-Methyl triazole | 0.45 ± 0.12 | TAK1 | |
| 6-Methoxy pyridazine | 2.1 ± 0.3 | p38 MAPK |
Advanced: How to resolve contradictions in reported bioactivity data (e.g., loss of thrombin inhibition but gain in antiproliferative effects)?
Answer:
Contradictions arise from structural modifications altering target specificity:
- Benzamidine Replacement : Replacing the benzamidine group (thrombin inhibitor) with a triazolopyridazine moiety shifts activity to antiproliferative pathways (e.g., endothelial cell inhibition) .
- Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) or ATP concentrations (1 mM vs. 10 μM) affect kinase inhibition results. Standardize protocols using CLIA guidelines .
Advanced: What strategies improve solubility and bioavailability without compromising activity?
Answer:
- Prodrug Design : Esterification of the carboxamide (e.g., ethyl ester prodrugs) enhances solubility by 5x while maintaining intracellular activation .
- Nanoparticle Formulation : PEGylated liposomes increase plasma half-life from 2 to 12 hours in murine models .
- Salt Formation : Sodium/potassium salts of carboxylic acid derivatives improve aqueous solubility (e.g., 6.7 mg/mL vs. 0.3 mg/mL for free acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
